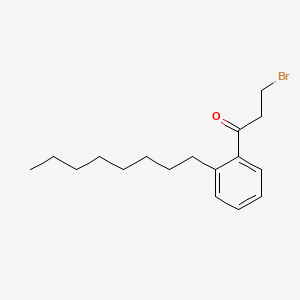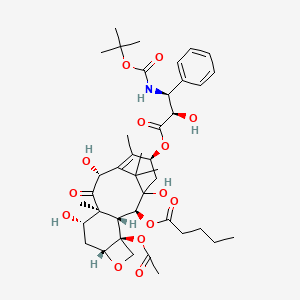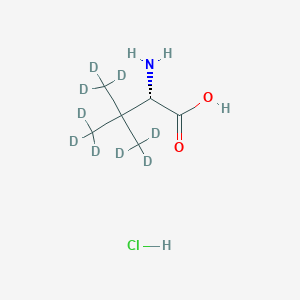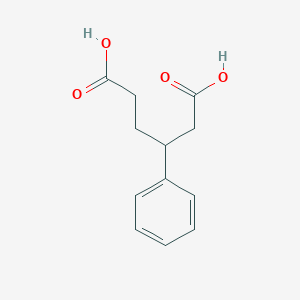
Tetrahydro Cortisone-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro Cortisone-d6: is a deuterium-labeled form of Tetrahydrocortisone, a metabolite of Cortisone. It is a stress-induced hormone and plays a significant role in the body's response to stress. The "d6" indicates that six hydrogen atoms in the molecule have been replaced by deuterium, a heavier isotope of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydro Cortisone-d6 can be synthesized through the reduction of Cortisone using a 5-reductase enzyme. The reaction typically involves the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the selective reduction of Cortisone to Tetrahydrocortisone.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using advanced reactors and purification techniques to achieve high purity and yield. The process may also include the use of biocatalysts to enhance the efficiency of the reduction reaction.
Chemical Reactions Analysis
Types of Reactions: Tetrahydro Cortisone-d6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used to perform substitution reactions on this compound.
Major Products Formed:
Oxidation: The major product of oxidation is Tetrahydrocorticosterone.
Reduction: Further reduction can lead to the formation of Tetrahydrocortisol.
Substitution: Substitution reactions can yield a variety of derivatives depending on the reagents used.
Scientific Research Applications
Tetrahydro Cortisone-d6 is widely used in scientific research due to its role as a stable isotope-labeled compound. It is particularly valuable in studies involving metabolic pathways, enzyme kinetics, and stress response mechanisms. In medicine, it is used to investigate the metabolism of corticosteroids and their effects on the body. In industry, it serves as a reference standard for analytical methods and quality control.
Mechanism of Action
The mechanism by which Tetrahydro Cortisone-d6 exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a ligand for glucocorticoid receptors, which are involved in the regulation of various physiological processes, including immune response, metabolism, and stress response. The deuterium labeling allows for more precise tracking and quantification in metabolic studies.
Comparison with Similar Compounds
Cortisone
Cortisol
Tetrahydrocortisone
Prednisone
Dexamethasone
Properties
Molecular Formula |
C21H32O5 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(3R,5R,8S,9S,10S,14S,17S)-2,2,4,4-tetradeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-3,17-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20?,21-/m1/s1/i5D2,9D2,11D2 |
InChI Key |
SYGWGHVTLUBCEM-NABHCLKTSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C(=O)CC4([C@H]3CC[C@]4(C(=O)C([2H])([2H])O)O)C)C([C@@H]1O)([2H])[2H])C)[2H] |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-1-cyclopropyl-2-(dimethylaminomethylidene)-3-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B15352637.png)












